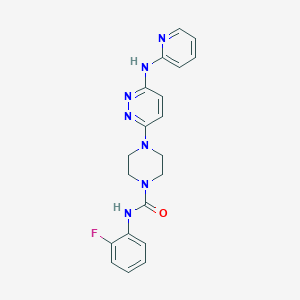

N-(2-fluorophenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide

Description

Chemical Identity: N-(2-fluorophenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide (CAS: 1021249-55-7) is a piperazine-carboxamide derivative with a molecular formula of C₂₀H₂₀FN₇O and a molecular weight of 393.42 g/mol . Its structure features a 2-fluorophenyl carboxamide group linked to a piperazine ring, which is further substituted with a pyridazin-3-yl moiety bearing a pyridin-2-ylamino group. This compound is primarily used in research settings for pharmacological studies, though its specific biological targets remain under investigation .

Key physicochemical properties include:

- SMILES:

O=C(N1CCN(CC1)c1ccc(nn1)Nc1ccccn1)Nc1ccccc1F - Melting Point: Not explicitly reported in the provided evidence, but structurally similar analogs (e.g., pyridazine-piperazine derivatives) exhibit melting points ranging from 190–266°C .

Properties

IUPAC Name |

N-(2-fluorophenyl)-4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN7O/c21-15-5-1-2-6-16(15)23-20(29)28-13-11-27(12-14-28)19-9-8-18(25-26-19)24-17-7-3-4-10-22-17/h1-10H,11-14H2,(H,23,29)(H,22,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSVXYRFBBUYSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-fluorophenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide, also known by its CAS number 1021249-55-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 393.4 g/mol. The structure consists of a piperazine core substituted with a pyridazinone and a pyridine moiety, which are critical for its biological activity.

1. Inhibitory Effects on Monoamine Oxidase (MAO)

One of the primary areas of investigation for this compound is its inhibitory activity against monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. In a study evaluating various derivatives with similar structures, it was found that compounds like T6 (which shares structural similarities with our compound) exhibited potent inhibition of MAO-B with an IC50 value of 0.013 µM, indicating strong potential for treating neurodegenerative disorders such as Alzheimer's disease .

Table 1: MAO Inhibition Potency of Related Compounds

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index |

|---|---|---|---|

| T3 | 1.57 | 0.039 | 120.8 |

| T6 | 4.19 | 0.013 | 107.4 |

2. Cytotoxicity Studies

The cytotoxic effects of related pyridazinone derivatives were assessed using L929 fibroblast cells. T6 demonstrated no significant cytotoxicity at various concentrations, while T3 caused cell death at higher concentrations (50 and 100 µM). The IC50 values indicated that T6 is less toxic and thus more suitable as a drug candidate .

Table 2: Cytotoxicity Results for Compounds T3 and T6

| Compound | IC50 (µM) | Cytotoxic Effect |

|---|---|---|

| T3 | 27.05 | Significant death at high doses |

| T6 | 120.6 | No significant death at any dose |

The mechanism by which this compound exerts its effects involves reversible and competitive inhibition of MAO-B, as demonstrated through molecular docking studies showing higher binding affinity to MAO-B compared to MAO-A . This selectivity is crucial for minimizing side effects associated with non-selective MAO inhibitors.

Case Studies and Research Findings

Recent research has highlighted the potential therapeutic applications of this compound in treating conditions related to neurotransmitter imbalances. For instance, the development of selective MAO-B inhibitors has been linked to improved outcomes in Alzheimer's disease models, emphasizing the relevance of compounds like this compound in neuropharmacology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a piperazine-carboxamide scaffold with several analogs, differing in substituents and biological activities. Below is a detailed comparison:

Table 1: Structural and Pharmacological Comparison

Key Observations :

Scaffold Flexibility :

- The piperazine-carboxamide core allows diverse substitutions (e.g., pyridazine, chroman, pyrimidine), enabling modulation of target affinity and selectivity .

- Electron-withdrawing groups (e.g., trifluoromethyl in PKM-833 or chloro-trifluoromethyl in 856189-81-6 ) enhance binding to hydrophobic enzyme pockets.

Biological Activity :

- FAAH Inhibition : PKM-833’s chroman substitution confers irreversible FAAH inhibition, whereas the pyridazine analog (target compound) lacks reported FAAH activity .

- Antibacterial Activity : The trifluoromethylphenyl group in 856189-81-6 enhances bacterial PPTase inhibition compared to the target compound’s 2-fluorophenyl group .

Physicochemical Properties :

- Solubility : Carbothioamide analogs (e.g., ML267 ) exhibit lower aqueous solubility than carboxamides due to sulfur’s hydrophobicity.

- Thermal Stability : Melting points correlate with aromatic substitution; bulkier groups (e.g., chroman in PKM-833) increase rigidity and thermal stability .

Structure-Activity Relationship (SAR) Insights :

- Pyridazine vs.

- Fluorine Substitution: The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs but reduces target engagement in antibacterial contexts .

Q & A

Basic Research Question

- Analytical Techniques :

- NMR Spectroscopy : Confirm proton environments (e.g., piperazine NH at δ 3.2–3.5 ppm; pyridazine aromatic protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- TLC Monitoring : Track reaction progress using silica plates and UV visualization .

Advanced Consideration : Single-crystal X-ray diffraction (as in ) resolves ambiguities in stereochemistry or bond angles, especially for polymorphic forms .

What biological targets or mechanisms are associated with this compound?

Basic Research Question

Piperazine-carboxamide derivatives are known for interactions with:

- Kinase Inhibitors : Pyridazine-piperazine scaffolds target MAP kinases (e.g., p38 MAP kinase inhibition, as seen in pyridopyrazine analogs) .

- GPCRs : Fluorophenyl groups may enhance binding to serotonin or dopamine receptors .

Advanced Consideration : Use competitive binding assays (e.g., SPR or ITC) to quantify affinity for specific targets. For example, fluorophenyl moieties often improve blood-brain barrier penetration, relevant for CNS-targeted studies .

How can researchers address contradictory bioactivity data across studies?

Advanced Research Question

Contradictions may arise from:

- Structural Isomerism : Verify regiochemistry of pyridazine substitutions via NOESY NMR or X-ray crystallography .

- Purity Discrepancies : Use HPLC with charged aerosol detection (CAD) to quantify impurities below 0.1% .

- Assay Variability : Cross-validate results using orthogonal assays (e.g., cell-free enzymatic vs. cell-based assays) .

What computational tools are recommended for predicting SAR or ADMET properties?

Advanced Research Question

- SAR Studies : DFT calculations (e.g., Gaussian) model electronic effects of fluorophenyl and pyridazine groups on binding .

- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity) and CYP450 interactions. The fluorophenyl group may reduce metabolic clearance .

How can reaction yields be improved during scale-up synthesis?

Basic Research Question

- Process Optimization : Use continuous flow reactors for exothermic steps (e.g., cyclization) to enhance heat dissipation .

- Catalysis : Screen Pd or Cu catalysts for Suzuki-Miyaura couplings if aryl halides are intermediates .

Advanced Consideration : Machine learning algorithms (e.g., ICReDD’s platform) analyze historical reaction data to recommend optimal solvents/catalysts .

What are the key challenges in crystallizing this compound for structural studies?

Advanced Research Question

- Solvent Selection : High-polarity solvents (e.g., DMF) may disrupt hydrogen bonding. Trial low-polarity solvents (ethyl acetate/hexane) .

- Polymorphism : Use differential scanning calorimetry (DSC) to identify stable crystalline forms .

How does the fluorophenyl substituent influence pharmacokinetic properties?

Advanced Research Question

- Metabolic Stability : Fluorine atoms reduce oxidative metabolism by CYP450 enzymes, enhancing half-life .

- Membrane Permeability : LogP calculations (e.g., XLogP3) predict improved passive diffusion across lipid bilayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.